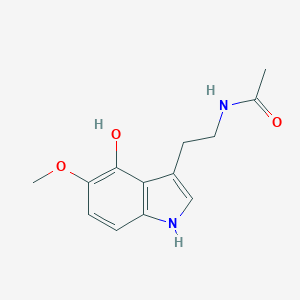

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide

Vue d'ensemble

Description

4-Hydroxymelatonin is a derivative of melatonin, a hormone primarily released by the pineal gland in the brain. Melatonin is well-known for regulating sleep-wake cycles, but its derivatives, including 4-Hydroxymelatonin, have garnered attention for their unique biochemical properties. 4-Hydroxymelatonin is recognized for its potent antioxidant capabilities, making it a subject of interest in various scientific fields .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Hydroxymelatonin can be synthesized through the hydroxylation of melatonin. This process typically involves the use of cytochrome P450 enzymes, particularly CYP1A1, which catalyze the hydroxylation reaction. The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH .

Industrial Production Methods: Industrial production of 4-Hydroxymelatonin is less common compared to melatonin itself. the process can be scaled up by optimizing the enzymatic hydroxylation reaction. This involves using recombinant enzymes or whole-cell biocatalysts to enhance yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Hydroxymelatonin undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other hydroxylated derivatives.

Reduction: Under specific conditions, it can be reduced back to melatonin.

Substitution: It can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophilic reagents like halogens can facilitate substitution reactions.

Major Products Formed:

Oxidation: Products include cyclic 3-hydroxymelatonin and other hydroxylated melatonin derivatives.

Reduction: The primary product is melatonin.

Substitution: Halogenated melatonin derivatives.

Applications De Recherche Scientifique

4-Hydroxymelatonin has a wide range of applications in scientific research:

Chemistry: It is studied for its antioxidant properties and potential to scavenge free radicals.

Biology: It plays a role in cellular protection against oxidative stress and has been studied in various biological systems.

Medicine: Its antioxidant properties make it a candidate for therapeutic applications in neurodegenerative diseases, cancer, and aging.

Industry: It is explored for use in cosmetic formulations due to its skin-protective effects

Mécanisme D'action

4-Hydroxymelatonin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and apoptosis .

Comparaison Avec Des Composés Similaires

- 2-Hydroxymelatonin

- 6-Hydroxymelatonin

- N-nitrosomelatonin

Comparison: 4-Hydroxymelatonin is unique due to its specific hydroxylation position, which influences its antioxidant potency and biological activity. Compared to 2-Hydroxymelatonin and 6-Hydroxymelatonin, 4-Hydroxymelatonin has shown higher efficacy in scavenging peroxyl radicals. This makes it particularly valuable in studies focused on oxidative stress and related diseases .

Activité Biologique

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, commonly referred to as 4-Hydroxymelatonin, is a derivative of melatonin that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from diverse sources.

Overview

4-Hydroxymelatonin is synthesized from melatonin and is recognized for its potent antioxidant properties. It primarily interacts with melatonin receptors MT1 and MT2, influencing various physiological processes including sleep regulation and oxidative stress response .

Target Receptors

4-Hydroxymelatonin primarily targets:

- MT1 and MT2 Melatonin Receptors : These receptors are involved in the regulation of circadian rhythms and sleep-wake cycles.

Biochemical Pathways

The synthesis of 4-Hydroxymelatonin involves several enzymatic steps:

- Tryptophan Decarboxylation : Converts tryptophan into tryptamine.

- Hydroxylation : Tryptamine is hydroxylated to form serotonin.

- N-Acetylation : Serotonin is acetylated to produce N-acetylserotonin.

- Methylation : N-acetylserotonin is further methylated to yield 4-Hydroxymelatonin.

Antioxidant Activity

4-Hydroxymelatonin exhibits significant antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. This activity has been demonstrated in various in vitro studies where it effectively reduced oxidative stress markers.

Anti-inflammatory Effects

The compound also modulates inflammatory responses by inhibiting the transcription factors responsible for pro-inflammatory cytokine production. This suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Efficacy

In a study examining the effects of 4-Hydroxymelatonin on oxidative stress in animal models, it was found to significantly lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Study | Model | Findings |

|---|---|---|

| Study 1 | Rat Model | Reduced MDA levels by 40% |

| Study 2 | Mouse Model | Increased SOD activity by 30% |

Sleep Regulation

Research indicates that 4-Hydroxymelatonin may enhance sleep quality through its action on melatonin receptors. In clinical trials, subjects reported improved sleep onset latency and overall sleep quality when administered this compound compared to placebo controls .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxymelatonin are characterized by:

Propriétés

IUPAC Name |

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJGMCLSLFPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 4-hydroxymelatonin in protecting against oxidative stress?

A: 4-hydroxymelatonin, a metabolite of melatonin, demonstrates potent antioxidant activity primarily through direct radical scavenging. Research indicates that it effectively repairs guanine-centered radical cations via electron transfer at diffusion-limited rates []. Additionally, it repairs C-centered radicals in the sugar moiety of 2′-deoxyguanosine (2dG) through hydrogen atom transfer, albeit at slower rates, effectively preventing further DNA damage [].

Q2: How does the metabolism of melatonin in plants differ from that in humans, particularly regarding 4-hydroxymelatonin?

A: While both plants and humans metabolize melatonin, there are significant differences. Research shows that 2-hydroxymelatonin is the predominant metabolite in plants, far exceeding melatonin levels []. In contrast, 4-hydroxymelatonin is found in much lower concentrations in plants compared to 2-hydroxymelatonin []. This suggests a distinct metabolic pathway and potential differences in the biological roles of these metabolites between plants and humans. Further research is needed to fully elucidate these differences.

Q3: Does exposure to UVB radiation influence the production of 4-hydroxymelatonin in the skin?

A: While direct evidence for UVB-induced production of 4-hydroxymelatonin is limited, research suggests that other melatonin metabolites like AFMK, 6-hydroxymelatonin, and 2-hydroxymelatonin can be generated in the epidermis through non-enzymatic transformation of melatonin upon UVB exposure []. This raises the possibility of a similar mechanism for 4-hydroxymelatonin, warranting further investigation into its role in the skin's response to UV radiation.

Q4: What are the potential applications of 4-hydroxymelatonin in agriculture, based on its observed effects in plants?

A: While research on 4-hydroxymelatonin in plants is still emerging, the fact that 4-hydroxymelatonin is a melatonin metabolite and that melatonin plays a role in alleviating nickel stress and improving physiochemical traits in eggplant (Solanum melongena) [] suggests potential applications in agriculture. Further research could explore whether 4-hydroxymelatonin exhibits similar protective effects against various environmental stressors in plants, potentially leading to the development of novel agricultural treatments to enhance crop resilience and yield.

Q5: How do the antioxidant properties of 4-hydroxymelatonin compare to those of its parent compound, melatonin, and other related metabolites?

A: Research suggests that both melatonin and its metabolites, including 4-hydroxymelatonin, possess potent antioxidant properties []. While direct comparisons of their efficacy are limited, they likely act synergistically to combat oxidative stress through various mechanisms, including direct radical scavenging and indirect antioxidant enzyme modulation [, ]. Further research is crucial to fully understand the individual contributions and relative potency of each metabolite in different biological contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.